molecular formula C17H18N2O5 B2537962 2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one CAS No. 304868-25-5

2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one

Cat. No.: B2537962
CAS No.: 304868-25-5
M. Wt: 330.34
InChI Key: QGRYBVIOYUBOIE-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde, nitromethane, and appropriate amines.

    Knoevenagel Condensation: The first step involves the condensation of 4-ethoxybenzaldehyde with nitromethane in the presence of a base like piperidine to form 4-ethoxy-β-nitrostyrene.

    Michael Addition: The β-nitrostyrene undergoes a Michael addition with a suitable amine, such as 2-amino-4,6,7,8-tetrahydro-5H-chromen-5-one, under basic conditions to form the desired product.

    Cyclization: The intermediate product is then cyclized under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Oxidation: The chromenone core can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: 2-amino-4-(4-ethoxyphenyl)-4,6,7,8-tetrahydro-5H-chromen-5-one.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: Quinone derivatives of the chromenone core.

Scientific Research Applications

2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent due to its diverse functional groups.

    Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.

    Material Science: Its derivatives are explored for use in organic electronics and as fluorescent probes.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The chromenone core can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(4-methoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
  • 2-amino-4-(4-chlorophenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one
  • 2-amino-4-(4-fluorophenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one

Uniqueness

2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydro-5H-chromen-5-one is unique due to the presence of the ethoxy group, which can influence its lipophilicity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring, potentially leading to varied pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-3-nitro-4,6,7,8-tetrahydrochromen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-23-11-8-6-10(7-9-11)14-15-12(20)4-3-5-13(15)24-17(18)16(14)19(21)22/h6-9,14H,2-5,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYBVIOYUBOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667262
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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